molecular formula C10H9NO B13047496 (E)-3-Methoxy-2-phenylacrylonitrile

(E)-3-Methoxy-2-phenylacrylonitrile

Cat. No.: B13047496
M. Wt: 159.18 g/mol
InChI Key: ZWURCFAKSCIVOW-NTMALXAHSA-N
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Description

(E)-3-Methoxy-2-phenylacrylonitrile is an organic compound characterized by its methoxy group attached to a phenyl ring and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Methoxy-2-phenylacrylonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methoxy-2-phenylacrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-Methoxy-2-phenylethylamine.

    Substitution: 4-Nitro-3-methoxy-2-phenylacrylonitrile or 4-Bromo-3-methoxy-2-phenylacrylonitrile.

Scientific Research Applications

(E)-3-Methoxy-2-phenylacrylonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-Methoxy-2-phenylacrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Methoxy-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    (E)-3-Methoxy-2-phenylacrylic acid: Contains a carboxylic acid group in place of the nitrile.

    (E)-3-Methoxy-2-phenylacrylamide: Features an amide group instead of a nitrile.

Uniqueness

(E)-3-Methoxy-2-phenylacrylonitrile is unique due to its combination of a methoxy group, phenyl ring, and nitrile moiety, which imparts distinct chemical reactivity and potential applications. Its nitrile group offers versatility in further chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

(E)-3-methoxy-2-phenylprop-2-enenitrile

InChI

InChI=1S/C10H9NO/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/b10-8-

InChI Key

ZWURCFAKSCIVOW-NTMALXAHSA-N

Isomeric SMILES

CO/C=C(/C#N)\C1=CC=CC=C1

Canonical SMILES

COC=C(C#N)C1=CC=CC=C1

Origin of Product

United States

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